molecular formula C18H20FN3O2S B2962220 N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021227-88-2

N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No. B2962220
CAS RN: 1021227-88-2
M. Wt: 361.44
InChI Key: KQADBMKKOWXYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the fluorobenzamide group, and the cyclopentylamino group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiazole ring, for example, is a part of many biologically active compounds and can undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact molecular structure. These properties could be influenced by factors like the presence of the thiazole ring and the fluorobenzamide group .

Scientific Research Applications

Discovery and Pharmacological Profiles

  • mGluR1 Antagonist for Psychiatric Disorders : A compound similar to N-(4-(3-(cyclopentylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide was identified as a potent antagonist of the metabotropic glutamate receptor 1 (mGluR1) and demonstrated significant antipsychotic-like effects in animal models, suggesting potential applications in treating psychiatric disorders (Satoh et al., 2009).

Radiosynthesis and Imaging Applications

  • PET Imaging Ligand for mGluR1 : The compound was developed as a PET imaging ligand for visualizing mGluR1 in the brain, which is valuable for understanding brain disorders and the efficacy of related therapeutic interventions (Yamasaki et al., 2011).

Novel Radioligands

  • Imaging Brain mGluR1 with Radioligands : Novel radioligands, including analogs of this compound, were synthesized for PET imaging of mGluR1 in the brain. These compounds showed high binding affinity and specific uptake in brain regions rich in mGluR1, indicating their potential as imaging agents (Fujinaga et al., 2012).

Metabotropic Glutamate Receptor Imaging

  • PET Imaging in Rat and Monkey Brains : Another study evaluated the use of a similar compound for PET imaging of mGluR1 in rat and monkey brains, demonstrating its potential to assess mGluR1 distribution and drug occupancy in the brain, which is crucial for understanding and treating neurological disorders (Yamasaki et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future research directions involving this compound could include studying its potential uses, investigating its mechanism of action, and optimizing its synthesis. This would require a multidisciplinary approach, involving fields like organic chemistry, medicinal chemistry, and pharmacology .

properties

IUPAC Name

N-[4-[3-(cyclopentylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-13-7-5-12(6-8-13)17(24)22-18-21-15(11-25-18)9-10-16(23)20-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQADBMKKOWXYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.